6-Fluoro-3-methylimidazo[1,2-A]pyridine

Physicochemical profiling Drug-likeness optimization Ionization state

6-Fluoro-3-methylimidazo[1,2-a]pyridine (CAS 1552499-10-1) is a fluorinated bicyclic heterocycle with a predicted pKa of 5.84±0.50 and a molecular weight of 150.15 g/mol. The 6-fluoro substitution on the imidazo[1,2-a]pyridine core significantly modulates the scaffold's electronic profile, as evidenced by a pKa shift of approximately -0.96 log units relative to the parent imidazo[1,2-a]pyridine (predicted pKa 6.80±0.30).

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
Cat. No. B11921352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-methylimidazo[1,2-A]pyridine
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C=C(C=C2)F
InChIInChI=1S/C8H7FN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3
InChIKeyNXCFTQLXQFLFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-methylimidazo[1,2-a]pyridine – Procurement-Grade Heterocyclic Building Block for CYP-Targeted and Fragment-Based Drug Discovery


6-Fluoro-3-methylimidazo[1,2-a]pyridine (CAS 1552499-10-1) is a fluorinated bicyclic heterocycle with a predicted pKa of 5.84±0.50 and a molecular weight of 150.15 g/mol . The 6-fluoro substitution on the imidazo[1,2-a]pyridine core significantly modulates the scaffold's electronic profile, as evidenced by a pKa shift of approximately -0.96 log units relative to the parent imidazo[1,2-a]pyridine (predicted pKa 6.80±0.30) . Derivatives incorporating this substructure have demonstrated sub-nanomolar CYP11B2 inhibition (IC50 0.30 nM) with 108-fold selectivity over CYP11B1 [1], establishing this building block as a strategic entry point for medicinal chemistry programs targeting aldosterone synthase or other 6-fluoro-3-methyl-substituted imidazopyridine pharmacophores.

Why 6-Fluoro-3-methylimidazo[1,2-a]pyridine Cannot Be Interchanged with Unsubstituted or 6-Halo Imidazopyridine Analogs in Late-Stage Lead Optimization


The imidazo[1,2-a]pyridine scaffold displays exquisite sensitivity to substitution pattern, with even single-atom replacements producing dramatic shifts in physicochemical and biological profiles. The predicted pKa of 6-fluoro-3-methylimidazo[1,2-a]pyridine (5.84) differs by nearly one log unit from the parent imidazo[1,2-a]pyridine (6.80) , while the 6-chloro analog is predicted at 5.18—a 0.66-unit gap that translates to fundamentally different ionization states at physiological pH . Beyond basicity, the 6-fluoro-3-methyl substitution pattern uniquely underpins the CYP11B2/CYP11B1 selectivity window observed in patented aldosterone synthase inhibitors: the 3-methyl-2-aryl-6-fluoro derivative achieved CYP11B2 IC50 of 0.30 nM with 108-fold selectivity, whereas the 6-fluoro analog lacking a 3-methyl group (Example 7) showed IC50 of 60 nM—a 200-fold potency drop [1]. In contrast, the 6-bromo-3-methyl variant (CAS 1216222-91-1) provides a heavier halogen handle for cross-coupling but cannot recapitulate the fluorine-imparted electronic effects on pKa, metabolic oxidative block, or CYP selectivity that define the 6-fluoro-3-methyl building block .

Quantitative Evidence Guide: 6-Fluoro-3-methylimidazo[1,2-a]pyridine vs. Closest Structural Analogs


pKa Modulation: 6-Fluoro-3-methyl Substitution Lowers Basicity by ~0.96 log Units vs. Parent Imidazo[1,2-a]pyridine

The predicted pKa of 6-fluoro-3-methylimidazo[1,2-a]pyridine (5.84±0.50) is markedly lower than that of the unsubstituted imidazo[1,2-a]pyridine parent (6.80±0.30), a difference of approximately 0.96 log units . At physiological pH 7.4, this shift reduces the fraction of protonated species from ~20% (parent) to ~2.7%, significantly altering hydrogen-bond donor capacity, solubility–pH profile, and membrane permeability [1].

Physicochemical profiling Drug-likeness optimization Ionization state

CYP11B2 Inhibition: 6-Fluoro-3-methyl-2-aryl Derivative Achieves Sub-Nanomolar Potency with >100-Fold Selectivity Over CYP11B1

A derivative bearing the 6-fluoro-3-methylimidazo[1,2-a]pyridine core—6-fluoro-3-methyl-2-(5-methoxypyridin-3-yl)imidazo[1,2-a]pyridine (US9518055, Example 18)—inhibited human CYP11B2 (aldosterone synthase) with an IC50 of 0.30 nM in V79 cells stably expressing the enzyme, while displaying an IC50 of 32.4 nM against CYP11B1, yielding a selectivity ratio of 108-fold [1]. By comparison, the closely related Example 7 from the same patent (6-fluoro-2-(5-methylpyridin-3-yl)imidazo[1,2-a]pyridine), which retains the 6-fluoro group but lacks the 3-methyl substituent, exhibited a CYP11B2 IC50 of 60 nM—200-fold weaker activity [2].

Aldosterone synthase inhibition CYP selectivity Cardiometabolic drug discovery

6-Position Substitution Directs Antiproliferative Activity in Colon Cancer Models: 6-Substituted Imidazo[1,2-a]pyridines Show Selective Cytotoxicity Against HT-29 and Caco-2 Cells

A focused library of 6-substituted imidazo[1,2-a]pyridines, synthesized via multicomponent coupling, demonstrated excellent antiproliferative activity against HT-29 and Caco-2 colon cancer cell lines while sparing white blood cells, establishing the 6-position as a productive vector for anticancer activity [1]. This class-level evidence positions 6-fluoro-3-methylimidazo[1,2-a]pyridine as a strategically differentiated building block over 7- or 8-substituted analogs, where the substitution pattern is less validated for colon cancer selectivity. 3-Substituted imidazo[1,2-a]pyridine analogs have also shown activity in other cancer contexts, including MGC-803 gastric cancer cells, confirming that the 3-methyl group contributes additional value beyond the 6-fluoro substitution alone [2].

Colon cancer Antiproliferative agents 6-Substituted imidazopyridines

Halogen Comparison: 6-Fluoro vs. 6-Bromo-3-methylimidazo[1,2-a]pyridine – Electronic vs. Synthetic Utility Trade-offs

6-Bromo-3-methylimidazo[1,2-a]pyridine (CAS 1216222-91-1, MW 211.06) serves primarily as a cross-coupling handle for Suzuki, Buchwald, or Ullmann reactions, whereas 6-fluoro-3-methylimidazo[1,2-a]pyridine (MW 150.15) provides distinct electronic modulation: the strongly electron-withdrawing fluorine lowers pKa, blocks oxidative metabolism at the 6-position, and contributes to CYP selectivity profiles as demonstrated in US9518055 . The 6-bromo analog is heavier (211 vs. 150 Da), more lipophilic, and lacks the metabolic stability benefits of the C–F bond. The choice between these two building blocks is not interchangeable: the 6-fluoro variant is preferred when electronic tuning and metabolic blocking are paramount; the 6-bromo variant is preferred when the 6-position must serve as a synthetic diversification point [1].

Halogen selection Cross-coupling Electronic effects

Best-Validated Research and Industrial Application Scenarios for 6-Fluoro-3-methylimidazo[1,2-a]pyridine


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization – Fragment Growing at the 2-Position

The 6-fluoro-3-methylimidazo[1,2-a]pyridine scaffold is a privileged core for CYP11B2 inhibitors, as demonstrated by the sub-nanomolar IC50 (0.30 nM) and 108-fold selectivity over CYP11B1 achieved by a 2-(5-methoxypyridin-3-yl) derivative in US9518055 [1]. Procure this building block for late-stage fragment elaboration at the 2-position via cross-coupling or C–H activation to generate analogs targeting hyperaldosteronism and resistant hypertension. The 3-methyl group is essential: its absence in Example 7 reduces potency by 200-fold, confirming that a 6-fluoro-only building block is insufficient for this pharmacophore [1].

Colon Cancer Antiproliferative Agent Discovery – 6-Substituted Imidazopyridine Library Synthesis

6-Substituted imidazo[1,2-a]pyridines exhibit excellent antiproliferative activity against HT-29 and Caco-2 colon cancer cell lines with selectivity over white blood cells [2]. Use 6-fluoro-3-methylimidazo[1,2-a]pyridine as the core scaffold for a parallel library at the 2- and/or 7-positions to explore structure–activity relationships in colon cancer models. The fluorine atom may additionally enhance metabolic stability relative to hydrogen or methyl substituents at the 6-position [3].

Physicochemical Property Modulation in CNS Drug Discovery – pKa Optimization via 6-Fluorination

The predicted pKa of 5.84 for 6-fluoro-3-methylimidazo[1,2-a]pyridine is nearly one log unit lower than the parent scaffold (pKa 6.80) . This reduced basicity favorably decreases the fraction of positively charged species at physiological pH, a key factor for passive CNS penetration and reduced hERG liability. Incorporate this building block into CNS-targeted programs (e.g., MCHR1 antagonists, antipsychotic imidazopyridines) where imidazopyridine basicity modulation is required [4].

Halogen-Selective Fragment-Based Screening – Fluorine vs. Bromine Decision Point

When the 6-position must contribute electronic effects rather than serve as a synthetic handle, 6-fluoro-3-methylimidazo[1,2-a]pyridine (MW 150.15) is the superior choice over 6-bromo-3-methylimidazo[1,2-a]pyridine (MW 211.06) . The fluorine atom mimics hydrogen in steric bulk while withdrawing electron density, blocking oxidative metabolism and tuning CYP selectivity; the bromine analog is heavier, more lipophilic, and suited only when a cross-coupling handle is required at the 6-position. Fragment-based screening libraries should include both variants for orthogonal SAR interrogation [5].

Quote Request

Request a Quote for 6-Fluoro-3-methylimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.